molecular formula C11H19ClN4O2 B1424824 N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-60-5

N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424824
CAS No.: 1220034-60-5
M. Wt: 274.75 g/mol
InChI Key: BYVVYFILKDWTKD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and pyrazole, both of which are aromatic heterocyclic compounds. Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, a series of novel 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives have been prepared by introducing the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring fused with a pyrazole ring, with a carboxamide group attached. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to act as a ligand in coordination polymers .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel fused heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, through condensation reactions involving arylaldehydes, ammonium formate, and acetoacetanilide. These synthesized compounds, including 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols and their derivatives, have been explored for their potential applications in various fields, such as organic synthesis and medicinal chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Antifungal Activities

Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, such as 3-phenyl variants, have been synthesized and evaluated for their antimicrobial properties. Specifically, these compounds have been tested for their inhibitory effects on Mycobacterium tuberculosis pantothenate synthetase, showing significant in vitro activity against MTB and non-cytotoxicity against specific cell lines. Such findings highlight the potential of these compounds in developing novel antimicrobial agents (Samala et al., 2013).

Cytotoxicity Studies for Cancer Research

The synthesis of novel heterocyclic compounds containing pyrazolo[4,3-c]pyridine moieties has also been directed towards evaluating their cytotoxic effects. For instance, certain 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides derivatives have been synthesized and assessed for their cytotoxicity against specific cancer cell lines, contributing to the search for new anticancer agents (Bol’but, Kemskii, & Vovk, 2014).

Exploration of New Synthetic Pathways

The field has also explored innovative synthetic pathways to access complex pyrazolo[4,3-c]pyridine derivatives. For example, the use of palladium-catalyzed aminocarbonylation has been investigated to introduce carboxamide moieties into the pyrazolo[4,3-b]pyridine scaffold, showcasing a method that could be applied broadly in medicinal chemistry for the functionalization of heterocyclic compounds (Keating & Alam, 2021).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. Given the interest in pyridine and pyrazole derivatives in the field of pharmaceuticals, this compound could potentially be of interest for drug development .

Properties

IUPAC Name

N-(3-hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c1-7(16)2-5-13-11(17)10-8-6-12-4-3-9(8)14-15-10;/h7,12,16H,2-6H2,1H3,(H,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVVYFILKDWTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=NNC2=C1CNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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